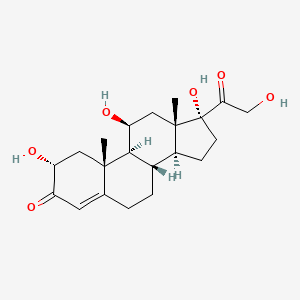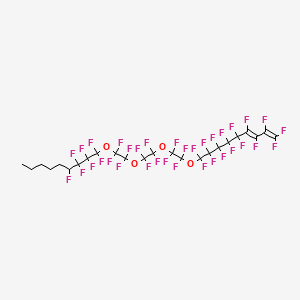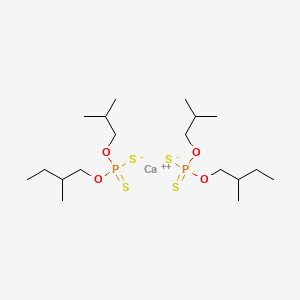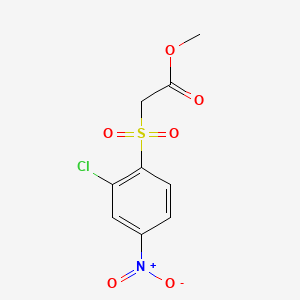
1H-Purin-6-amine, N-(1-methyl-2-phenylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Purin-6-amine, N-(1-methyl-2-phenylethyl)- is a compound belonging to the purine family, characterized by a purine ring structure with an amine group at the 6th position and a N-(1-methyl-2-phenylethyl) substituent
準備方法
The synthesis of 1H-Purin-6-amine, N-(1-methyl-2-phenylethyl)- typically involves multi-step organic reactions. One common synthetic route includes the alkylation of 1H-purin-6-amine with 1-methyl-2-phenylethyl halide under basic conditions. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
化学反応の分析
1H-Purin-6-amine, N-(1-methyl-2-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides or acyl chlorides can introduce new substituents, forming various substituted purine derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include oxidized, reduced, or substituted purine derivatives.
科学的研究の応用
1H-Purin-6-amine, N-(1-methyl-2-phenylethyl)- has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential role in cellular processes, including DNA and RNA interactions, due to its structural similarity to nucleotides.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to purine metabolism or signaling pathways.
Industry: It is used in the development of specialty chemicals and materials, including dyes and polymers.
作用機序
The mechanism of action of 1H-Purin-6-amine, N-(1-methyl-2-phenylethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors, that are involved in purine metabolism or signaling pathways. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biological processes. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
1H-Purin-6-amine, N-(1-methyl-2-phenylethyl)- can be compared with other similar compounds, such as:
1H-Purin-6-amine, N-methyl-: This compound has a simpler structure with a single methyl group at the amine position, making it less complex but also less versatile in its applications.
6-Amino-1-methylpurine: Similar in structure but with different substituents, leading to variations in chemical reactivity and biological activity.
Adenine derivatives: These compounds share the purine ring structure but have different substituents, resulting in distinct properties and applications.
The uniqueness of 1H-Purin-6-amine, N-(1-methyl-2-phenylethyl)- lies in its specific substituent pattern, which imparts unique chemical and biological properties, making it valuable for specialized applications.
特性
CAS番号 |
59059-15-3 |
|---|---|
分子式 |
C14H15N5 |
分子量 |
253.30 g/mol |
IUPAC名 |
N-(1-phenylpropan-2-yl)-7H-purin-6-amine |
InChI |
InChI=1S/C14H15N5/c1-10(7-11-5-3-2-4-6-11)19-14-12-13(16-8-15-12)17-9-18-14/h2-6,8-10H,7H2,1H3,(H2,15,16,17,18,19) |
InChIキー |
PWRQUKLRIZMCIA-UHFFFAOYSA-N |
正規SMILES |
CC(CC1=CC=CC=C1)NC2=NC=NC3=C2NC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



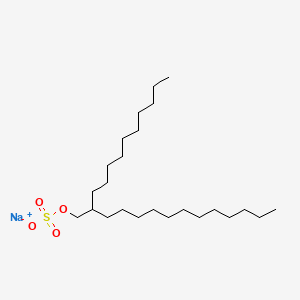

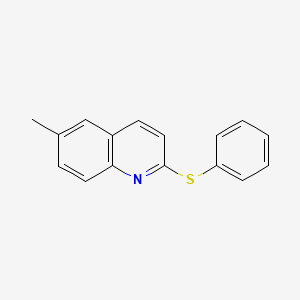
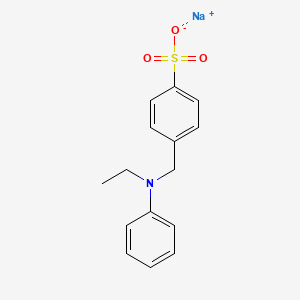
![decahydro-4b,6,6-trimethyl-8H-benzo[3,4]cyclobuta[1,2-b]pyran-8-one](/img/structure/B12670244.png)
